molecular formula C17H14ClNO4S2 B2528987 Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932304-14-8

Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2528987
CAS RN: 932304-14-8
M. Wt: 395.87
InChI Key: ZQWJEPYSFLFERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves regioselective reactions and can be facilitated by techniques such as ultrasound irradiation to reduce reaction times and improve yields. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions with high regioselectivity and yields ranging from 71-92% after irradiation for 10-12 minutes . This suggests that similar methods could potentially be applied to the synthesis of Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, optimizing the reaction conditions for efficiency and selectivity.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and vibrational assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using Gaussian09 software, with the geometrical parameters being in agreement with XRD data . Such studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their potential as derivatization reagents for analytical purposes. For instance, 1,1′-[ethenylidenebis(sulfonyl)]bis-benzene has been used as a pre-chromatographic derivatization reagent for the HPLC analysis of thiol drugs . This indicates that the sulfamoyl group in this compound may also confer specific reactivity that could be exploited in chemical analyses or syntheses.

Physical and Chemical Properties Analysis

The physicochemical properties such as acid-base behavior, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with metals like Cu(II), Co(II), and Ni(II) have been prepared . These findings provide a foundation for predicting the behavior of this compound in various environments and its potential to form complexes with metal ions, which could be relevant for its application in medicinal chemistry or material science.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis of novel compounds related to Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate for biological applications. For instance, the synthesis of new thieno[2,3-d]pyrimidines has demonstrated inhibitory activities against the growth of plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, indicating potential agricultural applications (Wang et al., 2010). Similarly, efforts to synthesize bifunctional thiophene derivatives have resulted in compounds with promising antimicrobial activities, showcasing the potential for developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Photochemical Applications

Research into the photochemical properties of related compounds has uncovered applications in material science, particularly in the development of photosensitizers and materials with unique photophysical properties. Studies on tandem photoarylation-photoisomerization of halothiazoles, for example, have highlighted the singlet oxygen activation properties of Ethyl 2-Arylthiazole-5-carboxylates, suggesting uses in photo-oxidative processes (Amati et al., 2010).

Chemical Synthesis and Reactivity

The compound's derivatives have been employed as intermediates in the synthesis of complex molecules, demonstrating the versatility of thiophene-based compounds in organic synthesis. For instance, the photochemically induced radical alkenylation of C(sp3)–H bonds using related compounds has shown the potential for extending carbon skeletons, which is valuable for synthesizing natural products and pharmaceuticals (Amaoka et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Further research has led to the synthesis of novel thiophene and benzothiophene derivatives with cytotoxic activities, underscoring the potential for developing new anticancer agents (Mohareb et al., 2016). Additionally, specific derivatives have been evaluated for their antimicrobial and anti-inflammatory properties, offering insights into the development of new therapeutic agents (Spoorthy et al., 2021).

Liquid Crystal and Photovoltaic Applications

The synthesis of [1]benzothieno[3,2-b][1]benzothiophene-2,7-dicarboxylate derivatives has revealed materials with smectic liquid crystalline phases, indicating potential applications in display technologies and photovoltaics. These materials exhibit photoconductive behavior, suggesting their use in electronic devices (Haristoy et al., 2000).

Mechanism of Action

The benzothiophene structure is also found in various bioactive compounds and might play a role in the compound’s interaction with its targets . The chlorophenyl group might contribute to the compound’s lipophilicity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

properties

IUPAC Name

ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJEPYSFLFERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.